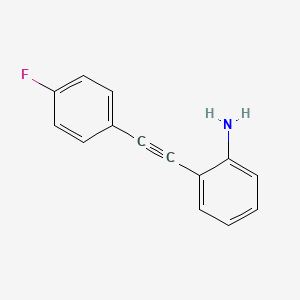

2-((4-Fluorophenyl)ethynyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-fluorophenyl)ethynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKBDCKEFZMYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((4-Fluorophenyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diarylalkynes in Modern Chemistry

The diarylalkyne scaffold, a core structural motif in 2-((4-Fluorophenyl)ethynyl)aniline, represents a cornerstone in contemporary medicinal chemistry and materials science.[1] The rigid, linear geometry conferred by the ethynyl linkage, combined with the electronic properties of the flanking aryl rings, makes these compounds highly versatile building blocks.[2] In drug discovery, the diarylalkyne unit is often incorporated to probe and occupy narrow hydrophobic pockets within protein active sites, or to serve as a bioisostere for other functional groups. Furthermore, the aniline and fluoro-substituted phenyl rings in the target molecule offer multiple sites for further chemical modification, enabling the generation of diverse compound libraries for screening.[3] In materials science, analogous structures are investigated for their potential in developing organic light-emitting diodes (OLEDs) and liquid crystals.[4] This guide provides a detailed technical overview of the synthesis, characterization, and potential applications of this compound, a compound of significant interest for these fields.

Synthesis of this compound via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of diarylalkynes such as this compound is the Sonogashira cross-coupling reaction.[5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[2] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules.[5][7]

Mechanistic Overview of the Sonogashira Coupling

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8]

The Palladium Cycle:

-

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition with the aryl halide (1-fluoro-4-iodobenzene) to form a palladium(II) complex.[2]

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The diarylalkyne product is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst.[5]

The Copper Cycle:

-

Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne (2-ethynylaniline). In the presence of a base (e.g., an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This intermediate is then transferred to the palladium cycle.

A copper-free Sonogashira coupling has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] In this variation, the deprotonation of the alkyne and its subsequent coordination to the palladium center are thought to occur directly, albeit often requiring harsher reaction conditions.[8]

Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

-

1-Fluoro-4-iodobenzene

-

2-Ethynylaniline

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-4-iodobenzene (1.0 eq), 2-ethynylaniline (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (5 mL per mmol of 1-fluoro-4-iodobenzene) followed by anhydrous triethylamine (2.0 eq) via syringe.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (typically within 2-4 hours), dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.[9]

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[9]

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are standard for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Aromatic protons: ~6.5-7.5 ppm | Alkyne carbons: ~80-100 ppm |

| Amine protons (NH₂): Broad singlet, ~3.5-4.5 ppm | Aromatic carbons: ~110-150 ppm |

| Carbon attached to fluorine: ~160-165 ppm (doublet due to C-F coupling) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (typically two bands for a primary amine) |

| C≡C stretch (alkyne) | 2100-2260 (can be weak or absent in symmetrical alkynes) |

| C-F stretch | 1000-1400 |

| Aromatic C-H stretch | ~3000-3100 |

| Aromatic C=C stretch | ~1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition.[13]

| Technique | Expected Observation |

| Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₄H₁₀FN, MW: 211.24 g/mol ).[14] |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental formula. |

Potential Applications in Drug Discovery and Materials Science

While specific biological activity or material properties of this compound are not extensively reported in publicly available literature, its structural features suggest significant potential in several areas.

-

Medicinal Chemistry: The diarylalkyne core can act as a rigid scaffold to present the aniline and fluorophenyl moieties in specific orientations for binding to biological targets. The aniline group provides a handle for further derivatization to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a potential drug candidate.[15]

-

Materials Science: The extended π-system of the diarylalkyne structure is a key feature for applications in organic electronics.[1] The presence of the polar amine and fluorine substituents can influence the intermolecular interactions and packing of the molecules in the solid state, which are critical for tuning the properties of organic semiconductors, OLEDs, and liquid crystals.[4]

Conclusion

The synthesis of this compound is readily achievable through the robust and versatile Sonogashira coupling reaction. Its structural characterization can be comprehensively performed using standard spectroscopic techniques. The unique combination of a diarylalkyne scaffold with aniline and fluorophenyl substituents makes this molecule a highly attractive building block for the development of novel therapeutics and advanced organic materials. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this and related compounds in their respective fields.

References

-

Wikipedia. Sonogashira coupling. [Link]

- Supporting Information for a relevant chemical synthesis paper.

-

BYJU'S. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

- New Journal of Chemistry Supporting Information.

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

- Sample NMR spectra from a supporting information document.

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

CD Bioparticles. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE. [Link]

-

SpectraBase. 2-(4-Fluorophenyl)aniline - Optional[13C NMR]. [Link]

-

SpectraBase. 2-([4-{Trifluoromethyl}phenyl]ethynyl)aniline. [Link]

-

SpectraBase. 2-[(4-Methoxyphenyl)ethynyl]aniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-(3,4-Difluorophenyl)aniline for Cutting-Edge Applications in Materials Science. [Link]

-

PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]

-

MDPI. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. gcms.cz [gcms.cz]

- 11. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 1173153-20-2|this compound|BLD Pharm [bldpharm.com]

- 15. benchchem.com [benchchem.com]

Physical and chemical properties of 2-((4-Fluorophenyl)ethynyl)aniline

An In-depth Technical Guide to 2-((4-Fluorophenyl)ethynyl)aniline

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 1173153-20-2), a diarylacetylene derivative of significant interest in medicinal chemistry and materials science. The document details the compound's core physical and chemical properties, provides a validated protocol for its synthesis via Sonogashira cross-coupling, and offers a thorough analysis of its spectroscopic signature for characterization. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecular scaffold.

Introduction and Strategic Importance

This compound is a molecule that merges three key chemical motifs: an aniline ring, a rigid ethynyl linker, and a fluorinated phenyl group. This unique combination makes it a valuable building block for creating complex molecular architectures. The aniline moiety serves as a versatile handle for further chemical modifications, while the fluorophenyl group is a well-established feature in modern drug design for enhancing metabolic stability and binding affinity. The diarylacetylene core provides a linear, conjugated system that is foundational for developing novel electronic materials and potent biological agents. The 2-substituted aniline framework, in particular, is a recognized scaffold in the development of kinase inhibitors, highlighting the compound's potential in oncology research.[1][2][3]

This guide moves beyond a simple recitation of data to explain the causality behind the synthetic and analytical methodologies, providing the user with the expertise needed to confidently synthesize, characterize, and utilize this compound in their research endeavors.

Synthesis via Sonogashira Cross-Coupling

The most reliable and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this methodology is strategic; it is known for its high tolerance of various functional groups, including the amine on the aniline ring, and typically proceeds with high yields under relatively mild conditions.[4][5]

Core Reactants:

-

2-Ethynylaniline: Provides the aniline and alkyne functionalities.

-

1-Fluoro-4-iodobenzene: Serves as the source of the fluorophenyl group. An iodo-substituted arene is chosen over bromo- or chloro-analogs due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle, leading to more efficient reactions.

Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

-

2-Ethynylaniline (1.0 eq)

-

1-Fluoro-4-iodobenzene (1.05 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01 eq)

-

Copper(I) iodide (CuI) (0.02 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran/Dimethylacetamide mixture)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and copper(I) iodide. Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium(0) species in the catalytic cycle is sensitive to oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-ethynylaniline, 1-fluoro-4-iodobenzene, and the anhydrous solvent.

-

Base Addition: Add triethylamine to the mixture. The base acts as a scavenger for the hydrogen iodide (HI) that is formed during the reaction, preventing it from protonating the aniline and deactivating the catalyst.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the triethylammonium iodide salt and other aqueous-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Sonogashira coupling reaction workflow.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These characteristics are essential for proper handling, storage, and application in experimental setups.

Table 1: Core Physical Properties

| Property | Value | Source |

| CAS Number | 1173153-20-2 | [6] |

| Molecular Formula | C₁₄H₁₀FN | [6] |

| Molecular Weight | 211.23 g/mol | [6] |

| Appearance | Off-white solid (predicted) | Inferred from similar compounds[7] |

| Melting Point | Not experimentally reported. Similar compounds like 4-ethynylaniline melt at 98-102 °C. | N/A |

| Solubility | Soluble in common organic solvents (CDCl₃, Acetone, Ethyl Acetate); Insoluble in water. | General chemical knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6] |

Chemical Reactivity Insights

The reactivity of this compound is governed by its three primary functional regions:

-

Aniline Moiety: The primary amine (-NH₂) is nucleophilic and basic. It is the main site for derivatization, readily undergoing reactions such as acylation, alkylation, and formation of amides or sulfonamides. This functionality is crucial for building more complex structures or for acting as a hydrogen bond donor in biological systems.

-

Internal Alkyne: The ethynyl (-C≡C-) bond is a rigid, linear linker that creates defined spatial separation between the two aromatic rings. While less reactive than a terminal alkyne, it can still undergo reactions like cyclization or reduction. Its electron-rich nature contributes significantly to the molecule's overall electronic and optical properties.

-

Fluorophenyl Ring: The fluorine atom on the phenyl ring is an important modulator of the molecule's properties. It increases lipophilicity and can block sites of metabolism, enhancing the pharmacokinetic profile of potential drug candidates. The C-F bond is generally stable under most reaction conditions.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data based on the molecular structure and data from analogous compounds.[8][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | ~7.6-6.6 ppm (m, 8H): Complex multiplets corresponding to the eight protons on the two aromatic rings. ~4.1 ppm (s, broad, 2H): Broad singlet for the two amine protons (-NH₂). |

| ¹³C NMR (CDCl₃) | ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon directly attached to fluorine. ~148-110 ppm: Multiple signals for the other aromatic carbons. ~95-85 ppm: Two distinct signals for the two alkynyl carbons. |

| IR Spectroscopy | ~3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine. ~2215 cm⁻¹: C≡C stretching of the internal alkyne. ~1600-1450 cm⁻¹: Aromatic C=C stretching. ~1250-1100 cm⁻¹: Strong C-F stretching vibration. |

| Mass Spec. (ESI) | [M+H]⁺ = 212.09: Calculated exact mass for C₁₄H₁₁FN⁺. The molecular ion peak should be prominent. |

Analytical Workflow for Compound Verification

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1173153-20-2|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 2-((4-Fluorophenyl)ethynyl)aniline: A Technical Guide for Researchers

Introduction

2-((4-Fluorophenyl)ethynyl)aniline, a diarylalkyne derivative, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif, featuring a substituted aniline linked to a fluorophenyl group via an ethynyl bridge, imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional organic materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, ensuring the reliability and reproducibility of downstream applications.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in the public domain, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of this compound that will influence its spectral properties are the aniline ring, the 4-fluorophenyl ring, the alkyne linker, the amino functional group, and the fluorine substituent.

Caption: Workflow for acquiring NMR spectra.

Expertise & Experience: The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds. However, if the amino protons are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it reduces the rate of proton exchange, resulting in sharper NH signals. Shimming is an art form that directly impacts spectral resolution; automated shimming routines are often sufficient, but manual adjustment by an experienced user can significantly improve line shape.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, key vibrational modes for the N-H, C≡C, and C-F bonds are expected.

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C≡C (Alkyne) | Stretch | 2100 - 2260 | Weak to Medium |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1400 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

Experimental Protocol for IR Spectroscopy (Solid Sample)

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.

Caption: Common methods for solid-state IR spectroscopy.

Trustworthiness: The KBr pellet method, while requiring more sample preparation, often yields higher quality spectra with better resolution compared to the ATR method for crystalline solids. It is imperative that the KBr is thoroughly dried to avoid a broad O-H absorption band around 3400 cm⁻¹, which could obscure the N-H stretches of the aniline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₁₄H₁₀FN, Molecular Weight: 211.24 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺˙): A prominent peak at m/z = 211.

-

Key Fragments: Fragmentation may occur at the C-C single bonds adjacent to the alkyne and through the loss of small molecules like HCN from the aniline ring.

| m/z | Possible Fragment |

| 211 | [M]⁺˙ |

| 184 | [M - HCN]⁺˙ |

| 115 | [C₉H₅]⁺ |

| 96 | [C₆H₄F]⁺ |

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Authoritative Grounding: The choice of ionization technique is critical. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. For confirmation of the molecular weight with minimal fragmentation, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more appropriate.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition. By combining predictive analysis based on sound chemical principles and data from analogous structures with robust experimental methodologies, researchers and drug development professionals can confidently characterize this important chemical entity. The provided workflows and expert insights are designed to ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is the cornerstone of scientific integrity and advancement in chemical research.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-Depth Technical Guide to 2-((4-Fluorophenyl)ethynyl)aniline (CAS Number: 1173153-20-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Fluorophenyl)ethynyl)aniline, registered under CAS number 1173153-20-2, is a synthetic organic compound that has garnered interest within the scientific community. Its molecular architecture, featuring a fluorinated phenyl group linked to an aniline moiety via an ethynyl bridge, presents a versatile scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and potential research applications, offering valuable insights for professionals in drug discovery and materials development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published in publicly accessible literature, its fundamental properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1173153-20-2 | [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₀FN | [1] |

| Molecular Weight | 211.23 g/mol | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |

Structure:

Caption: Chemical structure of this compound.

Synthesis

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction . This powerful and versatile method for the formation of carbon-carbon bonds involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[2][3][4]

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of the target compound.

Experimental Protocol: General Sonogashira Coupling

The following is a generalized protocol based on standard Sonogashira coupling procedures. Optimization of specific parameters (catalyst, base, solvent, temperature) is crucial for achieving high yields and purity.

Materials:

-

2-Ethynylaniline

-

1-Fluoro-4-iodobenzene (or other suitable aryl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

-

Add the anhydrous solvent and the amine base to the flask.

-

Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne (2-ethynylaniline) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on both the aniline and fluorophenyl rings. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the two sp-hybridized carbons of the ethynyl bridge. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JCF). Spectroscopic data for a similar compound, 2-(4-fluorophenyl)aniline, is available and can serve as a reference.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and C-F stretching vibrations. IR spectra for related compounds like 4-ethynylaniline are available for comparison.[6][7]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.23 m/z). Fragmentation patterns would be consistent with the loss of functional groups.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of similar aniline and fluorinated aromatic compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[1]

Potential Research Applications

The unique structural features of this compound make it an attractive building block in several areas of research:

-

Medicinal Chemistry: Aniline derivatives are prevalent in many biologically active compounds, particularly as kinase inhibitors in cancer therapy. The fluorophenyl and ethynyl groups can modulate pharmacokinetic and pharmacodynamic properties. The ethynyl linker can provide rigidity and specific vector orientations for interaction with biological targets. While no specific biological activity has been reported for this compound, related aniline derivatives have shown potential as anticancer agents.

-

Materials Science: The rigid, conjugated system of diarylacetylenes is of interest in the development of organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine substitution can influence the electronic properties and stability of such materials.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. It is important to request a certificate of analysis to ensure the purity and identity of the compound. Some of the known suppliers include:

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. While a comprehensive set of experimental data is not yet publicly available, its synthesis via the robust Sonogashira coupling reaction is well-established. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in various scientific disciplines. Researchers should proceed with appropriate safety precautions, drawing on the known hazards of related chemical classes.

References

- Sigma-Aldrich. SAFETY DATA SHEET for 2-Ethynylaniline. (2024-09-06).

- Fisher Scientific. SAFETY DATA SHEET for 4-Ethynylaniline. (2011-02-10).

- The Royal Society of Chemistry.

- Fisher Scientific. SAFETY DATA SHEET for 4-Fluoro-2-methoxyaniline. (2024-04-01).

- SpectraBase. 2-[(4-Methoxyphenyl)ethynyl]aniline.

- Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05).

- Organic Chemistry Portal. Sonogashira Coupling.

- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- Organic & Biomolecular Chemistry (RSC Publishing). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.

- SynArchive. Sonogashira Coupling.

- SpectraBase. 2-(4-Fluorophenyl)aniline - Optional[13C NMR] - Chemical Shifts.

- PubChem. This compound.

- Sigma-Aldrich. 2-Ethynylaniline 98 52670-38-9.

- Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9).

- MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024-01-18).

- International Journal of New Chemistry. PDF 1014.01 K. (2024-12-07).

- CDH Fine Chemical.

- SpectraBase. 2-(4-Fluorophenyl)aniline - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. 2-([4-{Trifluoromethyl}phenyl]ethynyl)aniline.

- PubChem. 4-Ethynylaniline.

- ChemScene. 221910-19-6 | 2-((4-Chlorophenyl)ethynyl)aniline.

- Guidechem. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE 6052-15-9 wiki.

- ChemicalBook. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE CAS#:6052-15-9.

- ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- CD Bioparticles. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE.

- Sigma-Aldrich. 4-Ethynylaniline 97 14235-81-5.

- ResearchGate. Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3).

- Santa Cruz Biotechnology. 4-[2-(4-Aminophenyl)ethynyl]aniline | CAS 6052-15-9 | SCBT.

- ChemSynthesis. 4-ethynylaniline - 14235-81-5, C8H7N, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- BLDpharm. 221910-19-6|2-((4-Chlorophenyl)ethynyl)aniline.

- ChemicalBook. 4-ETHYNYLANILINE(14235-81-5) 1H NMR spectrum.

- ChemicalBook. 4-ETHYNYLANILINE(14235-81-5) IR Spectrum.

- CymitQuimica. This compound.

- A2B Chem. 723748-82-1 | 2-(4-ethynylphenyl)aniline.

- SpectraBase. 2-[2-(4-Chlorophenyl)ethynyl]aniline.

- SpectraBase. 2,4-Dichloro-6-[(4-methoxyphenyl)ethynyl]aniline - Optional[MS (GC)] - Spectrum.

- ChemicalBook. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE | 6052-15-9.

- ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline.

Sources

- 1. 1173153-20-2|this compound|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-ETHYNYLANILINE(14235-81-5) IR Spectrum [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aobchem.com [aobchem.com]

The Emerging Frontier: A Technical Guide to Fluorinated Ethynylaniline Derivatives in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine and ethynyl moieties into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth technical exploration of a particularly promising scaffold: fluorinated ethynylaniline derivatives. We will dissect the synthetic strategies for accessing these compounds, delve into their key applications as kinase inhibitors and advanced imaging agents, and provide detailed experimental protocols to bridge theory with practice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this versatile molecular framework.

Introduction: The Power of Synergistic Moieties

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions make it an ideal starting point for drug design. The true potential, however, is unlocked when this core is decorated with two of the most impactful functional groups in drug discovery: fluorine and the ethynyl group.

-

The Fluorine Factor: The introduction of fluorine can profoundly alter a molecule's properties.[1][3] As the most electronegative element, it can modulate the pKa of nearby functional groups, enhance binding affinity through unique non-covalent interactions (such as orthogonal multipolar C-F---C=O interactions), and block sites of metabolism, thereby improving pharmacokinetic profiles.[2][3] Its small size allows it to act as a bioisostere for a hydrogen atom, but with vastly different electronic properties.[3][4]

-

The Ethynyl Advantage: The ethynyl group (a carbon-carbon triple bond) offers a rigid, linear linker that can probe deep into binding pockets. This structural constraint can lead to enhanced potency and selectivity. Furthermore, the terminal alkyne is a versatile chemical handle for "click" chemistry and other bioorthogonal reactions, enabling the development of chemical probes, antibody-drug conjugates (ADCs), and imaging agents.[5][6]

When combined in the fluorinated ethynylaniline scaffold, these groups create a synergistic effect, yielding compounds with enhanced metabolic stability, tailored basicity, and precise structural orientation, making them highly valuable for a range of therapeutic and diagnostic applications.

Synthetic Strategies: Accessing the Core Scaffold

The construction of fluorinated ethynylaniline derivatives typically relies on robust and versatile cross-coupling reactions. The Sonogashira coupling is the most prevalent method, enabling the direct connection of a terminal alkyne to an aryl halide.

General Synthetic Workflow

A common synthetic route involves the coupling of a protected ethynylaniline derivative with a functionalized, fluorinated aryl halide. The choice of protecting group for the aniline nitrogen is crucial to prevent side reactions and is typically an acid-labile group like Boc (tert-butyloxycarbonyl) or a readily cleavable group.

Caption: General workflow for the synthesis of fluorinated ethynylaniline derivatives.

Key Applications in Medicinal Chemistry

The unique structural and electronic properties of fluorinated ethynylaniline derivatives have led to their exploration in several key areas of drug discovery and diagnostics.

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The ATP-binding site of kinases provides a well-defined target for small molecule inhibitors. Fluorinated ethynylaniline derivatives have emerged as potent and selective kinase inhibitors.

-

Mechanism of Action: These compounds often act as "Type I" inhibitors, competing with ATP for binding to the active conformation of the kinase. The aniline moiety can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The ethynyl linker orients the fluorinated aromatic ring to occupy a hydrophobic pocket, with the fluorine atoms often enhancing binding affinity and selectivity.

-

Example Application: Targeting Cyclin-Dependent Kinases (CDKs): Several fluorinated phenylethynyl-substituted heterocycles have shown potent activity against colorectal cancer cells by inhibiting cyclin D1 and inducing the expression of the cyclin-dependent kinase inhibitor p21.[8] For instance, compounds with a 2,6-difluorophenyl ethynyl moiety attached to various heterocyclic systems (acting as aniline bioisosteres) have demonstrated significant anti-proliferative effects.[8]

Caption: Binding mode of an ethynylaniline inhibitor in a kinase active site.

Probes for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.[9][10] It relies on the use of radiotracers labeled with a positron-emitting isotope, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties.[10][11]

-

Rationale for Use: The fluorinated ethynylaniline scaffold is an excellent candidate for developing novel PET tracers. The presence of a fluorine atom provides a site for direct radiolabeling with ¹⁸F. The core structure can be modified to target specific biological entities, such as enzymes or receptors that are overexpressed in disease states.

-

Example Application: Imaging Bruton's Tyrosine Kinase (BTK): Researchers have developed ¹⁸F-labeled tracers based on selective BTK inhibitors to visualize BTK expression in vivo.[10] This allows for non-invasive assessment of drug-target engagement and could aid in patient selection for BTK-targeted therapies.

-

Example Application: Imaging Lipofuscin in Senescent Cells: A fluorine-18 derivative of Sudan Black B (SBB), which contains a related structural motif, has been developed as a PET agent to image lipofuscin, a biomarker for cellular senescence.[12] In vivo PET imaging with this tracer confirmed a favorable pharmacokinetic profile, suggesting its potential for studying diseases associated with aging.[12]

Table 1: Biodistribution of a BTK-targeting ¹⁸F-PET Tracer in a Xenograft Model[10]

| Organ/Tissue | Uptake (%ID/cc) | Tumor-to-Tissue Ratio |

| Tumor | 1.23 ± 0.30 | - |

| Blood | 0.18 ± 0.02 | 3.5 ± 0.7 |

| Muscle | 0.20 ± 0.02 | 10.6 ± 2.6 |

| Bone | 0.35 ± 0.02 | 4.2 ± 0.2 |

%ID/cc = percentage of injected dose per cubic centimeter of tissue. Data represents mean ± standard deviation.

Experimental Protocol: Synthesis and Evaluation

To provide a practical context, this section outlines a representative protocol for the synthesis of a generic fluorinated ethynylaniline derivative and a subsequent in vitro kinase inhibition assay.

Synthesis of 4-((2,6-Difluorophenyl)ethynyl)aniline

This protocol is a generalized representation and should be adapted based on specific substrate reactivity and laboratory safety guidelines.

Step 1: Protection of 4-ethynylaniline

-

Dissolve 4-ethynylaniline (1.0 eq) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected 4-ethynylaniline.

Step 2: Sonogashira Coupling

-

To a degassed solution of Boc-protected 4-ethynylaniline (1.0 eq) and 1-iodo-2,6-difluorobenzene (1.1 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

-

Heat the reaction mixture to 50°C under an inert atmosphere (N₂ or Ar) for 12-16 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the coupled product.

Step 3: Deprotection

-

Dissolve the purified, Boc-protected coupled product in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic.

-

Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the final product, 4-((2,6-difluorophenyl)ethynyl)aniline.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a test compound.

-

Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Prepare solutions of the target kinase, a fluorescently labeled antibody, and a GFP-labeled substrate in the appropriate assay buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase and the test compound at various concentrations.

-

Initiate the reaction by adding ATP and the GFP-substrate.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding an EDTA solution containing the terbium-labeled anti-phosphopeptide antibody.

-

Incubate for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (GFP) and 495 nm (Terbium).

-

Data Analysis: Calculate the emission ratio (520/495). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Perspectives and Challenges

The fluorinated ethynylaniline scaffold is poised for continued impact in medicinal chemistry. Future directions include its incorporation into covalent inhibitors (where the ethynyl group might participate in binding) and its use in developing theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.[13] Challenges remain in achieving highly selective synthesis, particularly for complex poly-fluorinated systems, and in fully understanding the complex structure-activity relationships that govern target engagement and pharmacokinetic properties.[14][15] Continued innovation in synthetic methodology and a deeper understanding of fluorine's role in molecular recognition will undoubtedly unlock the full potential of this remarkable chemical framework.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 6. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. Phenylethynyl-substituted heterocycles inhibit cyclin D1 and induce the expression of cyclin-dependent kinase inhibitor p21Wif1/Cip1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 12. Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin in senescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]

Introduction: The Strategic Importance of 2-Ethynylaniline in Complex Synthesis

An In-Depth Technical Guide to Sonogashira Coupling Reactions Involving 2-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed process to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its reliability, mild reaction conditions, and broad functional group tolerance have cemented its role in the construction of complex molecular architectures.[1] This guide focuses on a particularly valuable building block within this reaction class: 2-ethynylaniline.

2-Ethynylaniline is more than just a simple coupling partner. Its strategic placement of an amino group ortho to the reactive ethynyl group makes it a powerful precursor for a variety of heterocyclic scaffolds, most notably indoles. The products of its Sonogashira coupling are primed for subsequent intramolecular cyclization reactions, offering a direct and efficient pathway to substituted indoles, a privileged core structure in numerous pharmaceuticals and biologically active compounds.[4] This "domino" or "tandem" Sonogashira-cyclization sequence allows for the rapid assembly of molecular complexity from simple, commercially available starting materials, a strategy highly prized in drug discovery and development.[4][5][6]

This technical guide provides a comprehensive review of the Sonogashira coupling as it pertains to 2-ethynylaniline, delving into its core mechanistic principles, exploring the unique reactivity and synthetic applications of this substrate, and offering field-proven protocols for its successful implementation.

PART 1: Core Principles of the Sonogashira Reaction

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimizing experimental outcomes. The Sonogashira reaction is generally understood to operate through two interconnected, independent catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7]

The Dual Palladium/Copper Catalytic Cycle

The synergistic action of palladium and copper is the hallmark of the classical Sonogashira reaction.

-

The Palladium Cycle: This cycle is responsible for activating the aryl/vinyl halide and coupling it with the alkyne. It begins with the oxidative addition of the aryl halide (Ar-X) to a zerovalent palladium(0) complex, forming a Pd(II) intermediate.[1][8]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base (typically an amine), the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate.[1][8] This species is significantly more nucleophilic than the parent alkyne.

-

Transmetalation: The key intersection of the two cycles is the transmetalation step, where the alkynyl group is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[7]

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

The Copper-Free Sonogashira Variant

While highly efficient, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the alkyne, known as Glaser coupling.[1][9] This is particularly problematic when reactions are not performed under strictly inert atmospheres. To circumvent this issue, copper-free Sonogashira protocols have been developed.

In these systems, the amine base, often used in higher concentrations or a stronger base is employed, is sufficient to deprotonate the alkyne, allowing it to coordinate directly with the palladium(II) center after ligand dissociation.[2][7] Although this pathway avoids Glaser coupling, it may require more forcing conditions or highly specialized ligands to achieve efficiencies comparable to the copper-catalyzed variant.[7]

PART 2: 2-Ethynylaniline as a Strategic Substrate

The true synthetic power of applying the Sonogashira reaction to 2-ethynylaniline lies in what happens after the initial coupling. The resulting 2-alkynylaniline product is a perfect substrate for domino reactions, most notably intramolecular cyclization to form indoles.

Tandem Sonogashira Coupling-Indole Cyclization

This powerful one-pot strategy involves two distinct, sequential catalytic events orchestrated by a single palladium catalyst.

-

Sonogashira Coupling: The reaction begins with the standard coupling of a 2-haloaniline (typically 2-iodoaniline) with a terminal alkyne to form the 2-alkynylaniline intermediate in situ.

-

Intramolecular Cyclization: Under the reaction conditions, the newly formed intermediate undergoes a palladium-catalyzed intramolecular aminopalladation, where the aniline nitrogen attacks the alkyne. This is followed by reductive elimination or subsequent cross-coupling to yield the final substituted indole product.[5][6]

This approach is highly modular and allows for the synthesis of a diverse library of 2- and 2,3-substituted indoles by simply varying the alkyne and aryl halide coupling partners.[4][5][10]

Caption: Workflow for tandem Sonogashira coupling and indole synthesis.

Key Reaction Components and Considerations

The success of a Sonogashira coupling involving 2-ethynylaniline or its precursors depends on the careful selection of catalysts, ligands, bases, and solvents.

| Component | Common Examples | Role & Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(II) sources like PdCl₂(PPh₃)₂ are often more stable and easier to handle but must be reduced in situ to the active Pd(0) species.[1] The amine base or phosphine ligands can facilitate this reduction.[1] |

| Copper Co-catalyst | CuI | Essential for activating the alkyne in the classical mechanism.[1] Use of fresh, high-purity CuI is critical, as oxidized copper species can be less effective and promote side reactions. |

| Ligands | Triphenylphosphine (PPh₃), XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | Phosphine ligands stabilize the palladium catalyst. Bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃) are often required for coupling less reactive aryl chlorides or bromides.[7] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | The base neutralizes the HX acid formed during the reaction and facilitates the deprotonation of the alkyne.[3] Amine bases often serve as both the base and the solvent.[11] |

| Solvent | THF, DMF, Toluene, Acetonitrile, or neat amine base | The choice of solvent can significantly impact reactant solubility and reaction rates.[9] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3][9] |

PART 3: Experimental Protocols and Methodologies

The following protocols are generalized representations. Researchers should always first consult the specific literature precedent that most closely matches their substrates of interest.

Protocol 1: General Sonogashira Coupling of 2-Iodoaniline with a Terminal Alkyne

This protocol describes a standard procedure for synthesizing a 2-alkynylaniline intermediate.

Materials:

-

2-Iodoaniline

-

Terminal Alkyne (e.g., Phenylacetylene)

-

PdCl₂(PPh₃)₂ (Palladium catalyst)

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N, base and solvent)

-

Tetrahydrofuran (THF, co-solvent, anhydrous)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 equiv.), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment. This is critical to prevent Glaser homocoupling.[9]

-

Solvent Addition: Add anhydrous, degassed THF and Et₃N (typically in a 2:1 to 1:1 ratio). The solution may appear as a yellow-orange slurry.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS until the 2-iodoaniline is consumed. The reaction mixture often turns dark, which is normal. The formation of a significant black precipitate (palladium black) may indicate catalyst decomposition.[11]

-

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-alkynylaniline.

Protocol 2: One-Pot Tandem Sonogashira Coupling and Indole Synthesis

This protocol leverages the methodology of Lu and Senanayake for the synthesis of 2,3-disubstituted indoles.[6]

Materials:

-

N-protected 2-iodoaniline (e.g., 2-iodo-N-trifluoroacetylanilide, 1.0 equiv.)

-

Terminal Alkyne (1.2 equiv.)

-

Aryl Bromide (1.5 equiv.)

-

Pd(OAc)₂ (Palladium source, 5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Potassium Carbonate (K₂CO₃, base, 2.5 equiv.)

-

Dimethylformamide (DMF, anhydrous)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: In a dry Schlenk flask, combine the N-protected 2-iodoaniline, terminal alkyne, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting materials and formation of the indole product.

-

Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and wash it with brine.

-

Deprotection & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The trifluoroacetyl protecting group is often labile and may be partially or fully cleaved during workup or chromatography. If it remains, it can be easily removed under basic conditions (e.g., K₂CO₃ in methanol). Purify the crude product by flash column chromatography.

PART 4: Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, and the Sonogashira-based synthesis from 2-ethynylaniline precursors is a key strategy for accessing this scaffold. The products of these reactions are intermediates in the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology, antiviral agents, and central nervous system drugs. For example, the synthesis of Erlotinib, an EGFR inhibitor used in cancer therapy, can involve a Sonogashira coupling as a key step to construct its core structure.[12] The modularity of the tandem reaction allows for rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the lead optimization process.[8]

Conclusion and Future Outlook

The Sonogashira coupling of 2-ethynylaniline and its halo-aniline precursors is a robust and highly versatile transformation in the synthetic chemist's toolkit. Its power is most evident in tandem protocols that seamlessly merge C-C bond formation with heterocycle synthesis, providing rapid access to valuable indole scaffolds. As the demand for more efficient and sustainable synthetic methods grows, future developments will likely focus on further reducing catalyst loadings, employing heterogeneous or recyclable catalysts, and expanding the reaction scope to even more challenging substrates under milder, often aqueous, conditions.[12] For professionals in drug development, mastering this reaction and its nuances is not just an academic exercise—it is a practical tool for innovation and the efficient creation of next-generation therapeutics.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

-

Kormos, C. M., & Organ, M. G. (2007). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 26(22), 5349–5357. Available at: [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Cravotto, G., Orio, L., & Boffa, L. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(1), 169. Available at: [Link]

-

Chen, J., et al. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 14(39), 9235-9239. Available at: [Link]

-

Synthesis of 2-ethynylaniline derivatives via copper catalysed Sonogashira reaction. (n.d.). ResearchGate. Available at: [Link]

-

Anjali, K. P., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583–4603. Available at: [Link]

-

Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. Available at: [Link]

-

Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. Available at: [Link]

-

Novel Synthetic Approaches Toward Substituted Indole Scaffolds - Organic Chemistry Portal. (2006). Available at: [Link]

-

A dramatic enhancing effect of InBr3 towards the oxidative Sonogashira cross-coupling reaction of 2-ethynylanilines. (n.d.). Semantic Scholar. Available at: [Link]

-

Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate. Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. (n.d.). Available at: [Link]

-

Convenient Indole Synthesis from 2-Iodoanilines and Terminal Alkynes by the Sequential Sonogashira Reaction and the Cyclization Reaction Promoted by Tetrabutylammonium Fluoride (TBAF) - J-Stage. (n.d.). Available at: [Link]

-

Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts - arkat usa. (n.d.). Available at: [Link]

-

Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles - ResearchGate. (n.d.). Available at: [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Available at: [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Available at: [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - ElectronicsAndBooks. (2012). Available at: [Link]

-

Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes Followed by Dimerization - ResearchGate. (n.d.). Available at: [Link]

-

Sequential and domino Sonogashira coupling: Efficient tools for the synthesis of diarylalkynes | Scilit. (2005). Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel Aniline Derivatives for Drug Development

Abstract

The aniline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast portfolio of therapeutic agents, from pioneering sulfa drugs to contemporary targeted cancer therapies.[1] Its synthetic versatility and ability to engage in key biological interactions have made it a privileged motif in drug discovery.[2][3] However, the aniline core is also a well-documented "structural alert," prone to metabolic oxidation that can lead to the formation of reactive metabolites and associated toxicities.[4][5] This guide provides an in-depth technical exploration of the strategies employed to harness the therapeutic potential of aniline derivatives while mitigating their inherent liabilities. We will examine state-of-the-art synthetic methodologies, from classical reductions to modern catalytic cross-couplings, and delve into the strategic application of these compounds in oncology and other therapeutic areas. Crucially, we will discuss the ascendant strategy of bioisosteric replacement as a forward-thinking approach to designing safer, more durable drug candidates.

The Aniline Moiety: A Double-Edged Sword in Medicinal Chemistry

Aniline, a simple aromatic amine, has been a fundamental building block in the pharmaceutical industry since the late 19th century, with early derivatives like acetanilide being among the first synthetic analgesics. Its utility stems from the reactivity of the amino group and the susceptibility of the aromatic ring to substitution, allowing for the creation of diverse molecular architectures with tailored pharmacological properties. This has led to its incorporation into a wide range of essential medicines, including analgesics like paracetamol, numerous kinase inhibitors, and antimicrobial sulfonamides.[1][2][6]

The primary challenge in aniline-based drug development is its metabolic instability. The electron-rich nature of the ring makes it a prime substrate for cytochrome P450 enzymes, which can oxidize the molecule into reactive intermediates like nitrosoarenes and quinone-imines.[5] These metabolites can covalently bind to cellular macromolecules, triggering idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity, a major cause of compound attrition in late-stage development.[4][5] Therefore, the modern drug hunter must balance the synthetic utility of the aniline scaffold against this metabolic risk, employing sophisticated synthetic and design strategies to create effective and safe therapeutics.

Modern Synthetic Methodologies for Substituted Anilines

The synthesis of substituted anilines is a mature yet continuously evolving field. The choice of synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and cost.[7]

Foundational Strategy: Reduction of Nitroarenes

The reduction of nitroarenes remains one of the most robust and widely used methods for preparing anilines, primarily due to the ready availability of diverse nitroaromatic precursors via electrophilic nitration.[7][8]

-

Metal/Acid Systems: The classical approach using metals like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) is high-yielding and cost-effective, making it suitable for large-scale synthesis.[7]

-

Catalytic Hydrogenation: A cleaner and highly efficient method employing hydrogen gas (H₂) with a metal catalyst, typically palladium on carbon (Pd/C).[7][9] This method is favored for its clean reaction profile but requires careful consideration of other reducible functional groups within the molecule.[8]

The Revolution of C-N Cross-Coupling Reactions

Modern medicinal chemistry has been transformed by the development of metal-catalyzed cross-coupling reactions, which allow for the precise and modular formation of carbon-nitrogen bonds under increasingly mild conditions.[10][11]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for synthesizing anilines from aryl halides (or pseudohalides) and an amine source.[7][12] The reaction's success hinges on a catalytic cycle involving a palladium complex, which is stabilized and activated by bulky, electron-rich phosphine ligands.[7][10] Its broad substrate scope and high functional group tolerance have made it an indispensable tool in drug discovery.[11]

-

Copper-Catalyzed Ullmann Condensation: As one of the oldest C-N coupling methods, the Ullmann reaction provides a cost-effective alternative to palladium-based systems.[12][13] Traditionally requiring high temperatures, modern iterations with improved ligand systems have expanded its applicability, though it is often less general than the Buchwald-Hartwig amination.

-

Nickel and Iron-Catalyzed Amination: Driven by the need for more economical and sustainable processes, nickel and iron catalysts have emerged as powerful alternatives.[12] Nickel catalysis is particularly effective for activating less reactive aryl chlorides, while iron-catalyzed C-H amination represents a frontier strategy that avoids the need for pre-functionalized starting materials.[12][14]

| Catalytic System | Metal Cost | Typical Conditions | Substrate Scope (Aryl Halide) | Key Advantage |

| Palladium (Pd) | High | Mild to Moderate (RT - 120°C) | Broad (I, Br, Cl, OTf) | Unparalleled versatility and functional group tolerance.[7][12] |

| Copper (Cu) | Low | Moderate to High (>100°C) | Primarily I, Br | Cost-effective, well-established for specific applications.[12] |

| Nickel (Ni) | Low | Moderate (50 - 130°C) | Excellent for Aryl Chlorides | More economical than palladium, activates challenging substrates.[12][14] |

| Iron (Fe) | Very Low | Variable | Emerging (Direct C-H Amination) | Highly sustainable, avoids pre-functionalization.[12] |

Therapeutic Applications of Aniline Derivatives

The aniline scaffold is prevalent across numerous therapeutic areas, most notably in oncology, where it is a key pharmacophore for inhibiting protein kinases.

Oncology: Targeting Kinase Signaling Pathways

Aniline derivatives are central to the design of many small-molecule kinase inhibitors that target the ATP-binding site of kinases, which are critical drivers of cancer cell proliferation and survival.[1][15]

-

EGFR Inhibitors: The 4-anilinoquinazoline core is a well-established template for inhibitors of the Epidermal Growth Factor Receptor (EGFR). Compounds like Canertinib function by occupying the ATP pocket, with the aniline moiety forming crucial hydrogen bonds and hydrophobic interactions.[1]

-

VEGFR-2 Inhibitors: To choke off a tumor's blood supply (angiogenesis), drugs often target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Many 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[1]

-

Dual Mer/c-Met Inhibitors: Recent research has focused on developing dual inhibitors to overcome resistance mechanisms. Novel 2-substituted aniline pyrimidine derivatives have shown potent dual inhibition of Mer and c-Met kinases, two targets often overexpressed in various tumors.[16][17]

| Drug Class/Example | Target | Mechanism of Action | Therapeutic Area |

| Gefitinib / Erlotinib | EGFR Tyrosine Kinase | Reversible ATP-competitive inhibition of EGFR signaling.[1] | Oncology (NSCLC) |

| Imatinib | Abl/KIT/PDGFRβ | Binds to the ATP pocket of specific kinases, blocking proliferation signals.[15] | Oncology (CML, GIST) |

| Compound 18c (Research) | Mer / c-Met Kinase | Dual inhibition of Mer and c-Met signaling pathways.[16] | Oncology (Preclinical) |

| Sulfamethoxazole | Dihydropteroate Synthase | Competitive inhibition of PABA, blocking bacterial folic acid synthesis.[1][2] | Infectious Disease |

| Paracetamol (Acetaminophen) | (Complex/Not fully elucidated) | Primarily central nervous system effects, weak COX inhibition.[6] | Analgesia/Antipyretic |

Mitigating Metabolic Liabilities: The Bioisosteric Replacement Strategy

To address the inherent metabolic instability of the aniline core, medicinal chemists increasingly turn to bioisosteric replacement. This strategy involves substituting the aniline moiety with a structurally distinct group that mimics its size, shape, and electronic properties but possesses a more robust metabolic profile.[4][18]

The goal is to eliminate the "structural alert" without compromising the compound's affinity for its biological target.[5] A key approach is to replace the planar, electron-rich aniline ring with non-aromatic, saturated carbocycles.[4]

-

Saturated Carbocyclic Isosteres: Small, rigid structures like bicyclo[1.1.1]pentane (BCP) serve as excellent aniline mimics.[4][19] They increase the fraction of sp³-hybridized carbons (Fsp³), which enhances three-dimensionality and metabolic stability. These saturated systems are far more resistant to the oxidative metabolism that plagues anilines.[4]

-

Aminonorbornanes: These bicyclic amines are another class of promising isosteres that have demonstrated improved metabolic profiles compared to their aniline counterparts in microsomal stability assays.[4]

Key Experimental Protocols

The following protocols provide generalized, self-validating frameworks for common synthetic transformations used to generate aniline derivatives.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroarene

Objective: To reduce a substituted nitroarene to the corresponding aniline using H₂ and a palladium catalyst.

-

System Preparation: A heavy-walled reaction vessel is charged with the nitroarene substrate (1.0 eq.), palladium on carbon (10% w/w, ~1-5 mol%), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Inerting: The vessel is sealed and purged multiple times with an inert gas (N₂ or Argon) to remove all oxygen.

-